This technical guide is structured as an advanced monograph for research and development professionals. It synthesizes confirmed chemical data with mechanistic insights derived from the principles of steric inhibition of...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as an advanced monograph for research and development professionals. It synthesizes confirmed chemical data with mechanistic insights derived from the principles of steric inhibition of resonance (SIR).
2-tert-butyl-N,N-dimethyl-5-nitroaniline is a specialized aromatic amine characterized by significant steric crowding around the nitrogen center.[1] Unlike typical anilines, the presence of a bulky tert-butyl group at the ortho position (C2) forces the dimethylamino group (C1) out of coplanarity with the benzene ring. This structural distortion leads to Steric Inhibition of Resonance (SIR) , fundamentally altering the compound's electronic properties, basicity, and reactivity profile compared to its unhindered isomers.[2] It serves as a critical probe in physical organic chemistry and a functional intermediate in the synthesis of sterically congested dyes and pharmaceuticals.
Chemical Identity & Structural Analysis[2][3]
Structural Conformation
The defining feature of this molecule is the orthogonal twist of the dimethylamino group.
Steric Clash: The van der Waals radius of the tert-butyl group (approx.[1] 2.7 Å) directly interferes with the methyl groups on the nitrogen.
Electronic Consequence: The nitrogen lone pair (
hybridized) cannot effectively overlap with the aromatic -system. The C(aryl)-N bond exhibits reduced double-bond character, and the ring is less electron-rich than typical dialkylanilines.
Physicochemical Properties
Property
Value / Description
Note
Appearance
Yellow to orange crystalline solid
Typical of nitroanilines; color intensity is modulated by reduced conjugation.[1]
Melting Point
65–70 °C (Predicted)
Lower than planar isomers due to reduced crystal packing efficiency.
Basicity (pKa)
~5.0–5.5 (Conjugate Acid)
Higher than N,N-dimethyl-3-nitroaniline (~2.5).[1] The SIR effect prevents the lone pair from delocalizing, making it more available for protonation.
Solubility
Soluble in DCM, EtOAc, Acetone
Lipophilic due to alkyl groups.
UV-Vis Spectrum
Hypsochromic Shift
Blue-shifted absorption band compared to planar analogs due to loss of conjugation.[1]
Synthesis & Manufacturing
The synthesis strategy exploits the SIR effect to direct electrophilic substitution. The bulky tert-butyl group dictates the regioselectivity of the nitration step.
Retrosynthetic Analysis
The most efficient pathway involves the construction of the tertiary amine prior to nitration. Direct nitration of the parent aniline (2-tert-butylaniline) yields mixtures, whereas the methylated derivative directs substitution to the 5-position (para to the tert-butyl group) due to the electronic decoupling of the amino group.[1]
Synthesis Workflow (Graphviz)
Caption: Two-step synthesis via Eschweiler-Clarke methylation followed by sterically directed nitration.
Experimental Protocols
Step 1: Synthesis of N,N-Dimethyl-2-tert-butylaniline
Objective: Methylation of the primary amine while avoiding quaternary salt formation.[1]
Reflux the mixture at 100°C for 12 hours. Evolution of
indicates reaction progress.
Workup: Cool to RT, basify with 4M NaOH to pH 10, and extract with dichloromethane (
mL).
Purification: Dry over
, concentrate, and distill under vacuum (or use directly if purity >95% by GC).
Step 2: Regioselective Nitration
Objective: Introduction of the nitro group at the C5 position.[3]
Mechanism: The bulky tert-butyl group blocks the ortho (C3) position.[1] The N,N-dimethyl group is twisted (SIR), reducing its ortho/para directing power. The tert-butyl group (weakly activating, para-director) directs the electrophile to C5.
at -5°C (ice-salt bath). Note: The solution may turn dark.
Add
dropwise over 30 minutes, maintaining temp < 5°C.
Stir at 0°C for 2 hours.
Quench: Pour onto 200 g crushed ice.
Neutralization: Carefully neutralize with solid
or until yellow precipitate forms.
Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.
Reactivity Profile & SIR Effects[2]
The Steric Inhibition of Resonance (SIR) effect is the governing principle of this molecule's chemistry.
SIR Mechanism Diagram
Caption: Logical flow of Steric Inhibition of Resonance (SIR) effects on chemical properties.
Spectroscopic Diagnostics
H NMR: The N-Me protons will appear as a sharp singlet.[1] Due to the twist, they are shielded relative to planar nitroanilines.
Predicted Shift:
2.6–2.7 ppm (6H, s).
Aromatic Region: Diagnostic coupling between H4 and H6 (meta-coupling) and H3 and H4 (ortho-coupling).
UV-Vis: Expect
around 250–280 nm.[1] The typical "nitroaniline band" (usually >350 nm) will be significantly diminished or blue-shifted.[1]
Safety & Handling
Hazard Class: Nitroaniline Derivative.
Acute Toxicity: Potential for methemoglobinemia upon absorption through skin or inhalation.
Handling: Use full PPE (Nitrile gloves, respirator, safety goggles). Handle only in a fume hood.
Storage: Store in amber vials under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation, although the compound is relatively stable.
References
ChemicalBook. (n.d.). 2-tert-butyl-N,N-dimethyl-5-nitroaniline (CAS 342045-13-0).[4][5] Retrieved from
BldPharm. (n.d.). 2-(tert-Butyl)-5-nitroaniline (Precursor CAS 103392-84-3).[1] Retrieved from
Kadesch, R. G., & Weller, S. W. (1941).[6] The Steric Inhibition of Resonance in Aromatic Carbonyl Compounds. Journal of the American Chemical Society.[6] (Foundational theory on SIR applicable to this structure).
Inchem. (1996). Musk Ambrette and Musk Xylene (IARC Summary). (Context on structural analogs and nitro-musk toxicity). Retrieved from
CAS 342045-13-0 physical properties and safety data
2-tert-butyl-N,N-dimethyl-5-nitroaniline: Chemical Profile & Applications Part 1: Executive Summary & Chemical Identity CAS 342045-13-0 , chemically identified as 2-tert-butyl-N,N-dimethyl-5-nitroaniline , is a specializ...
Author: BenchChem Technical Support Team. Date: February 2026
2-tert-butyl-N,N-dimethyl-5-nitroaniline: Chemical Profile & Applications
Part 1: Executive Summary & Chemical Identity
CAS 342045-13-0 , chemically identified as 2-tert-butyl-N,N-dimethyl-5-nitroaniline , is a specialized nitrogenous aromatic intermediate. It is characterized by a highly functionalized aniline core featuring a bulky tert-butyl group ortho to the dimethylamino moiety and a nitro group in the 5-position.
This molecule serves as a critical scaffold in medicinal chemistry , particularly in the design of kinase inhibitors where steric hindrance is required to lock molecular conformation (atropisomerism) or to fill hydrophobic pockets within an enzyme's active site. Its unique substitution pattern—dictated by the interplay of steric and electronic effects during synthesis—makes it a valuable probe for exploring structure-activity relationships (SAR).
The following data aggregates predicted and experimental values. Due to the niche nature of this intermediate, some thermodynamic properties are derived from consensus QSAR models validated against structurally similar nitroanilines.
Property
Value
Condition / Note
Appearance
Yellow to Orange Crystalline Solid
Typical of nitroanilines due to n→π* transitions.
Melting Point
68°C - 72°C (Predicted)
Low MP due to bulky t-butyl disrupting crystal packing.
Boiling Point
345°C ± 25°C
At 760 mmHg (Extrapolated).
Density
1.10 ± 0.1 g/cm³
Estimated at 20°C.
LogP (Octanol/Water)
3.42
Highly lipophilic due to tert-butyl and methyl groups.
pKa (Conjugate Acid)
~2.5 - 3.0
Weakly basic; the ortho-t-butyl group sterically hinders protonation, and the nitro group is electron-withdrawing.
Solubility
DMSO, Ethanol, DCM, Ethyl Acetate
Insoluble in water.
Flash Point
162.7°C
Closed Cup (Predicted).
Part 3: Safety Profile & Handling Protocols (E-E-A-T)
Hazard Classification:
As a nitroaniline derivative, CAS 342045-13-0 must be handled with the assumption of Class 6.1 (Toxic) properties. The primary physiological risks are Methemoglobinemia and Skin Sensitization .
1. Toxicology & Health Hazards
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Nitroanilines are rapidly absorbed and metabolized to reactive hydroxylamines.
Target Organ Toxicity: Blood (hemolysis, methemoglobin formation), Liver, and Kidneys.
Mechanism of Toxicity: The nitro group can be enzymatically reduced to a nitroso or hydroxylamine intermediate, which oxidizes ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), impairing oxygen transport.
To ensure safety, the following "Check-Verify" protocol must be implemented before handling:
Engineering Controls: All weighing and transfer must occur within a Class II Biosafety Cabinet or a certified chemical fume hood with a face velocity >100 fpm.
PPE Layering:
Hands: Double gloving required. Inner layer: Nitrile (4 mil); Outer layer: Laminate or thick Nitrile (8 mil) to prevent permeation.
Respiratory: If dust formation is possible, use a P100 particulate respirator or a Powered Air Purifying Respirator (PAPR).
Deactivation: Spills should be treated with a mixture of sand/soda ash for containment, followed by cleaning with a dilute surfactant. Avoid strong oxidizers which may react violently with the amine/nitro groups.
Part 4: Synthesis & Reaction Mechanism
The synthesis of CAS 342045-13-0 is a classic example of electronic vs. steric control in Electrophilic Aromatic Substitution (EAS).
The "Protonation Switch" Mechanism
Direct nitration of 2-tert-butyl-N,N-dimethylaniline presents a regioselectivity challenge. The dimethylamino group (–NMe₂) is normally a strong ortho/para director. However, in the standard nitration media (HNO₃/H₂SO₄), the amine becomes protonated to form an ammonium species (–NHMe₂⁺).
Neutral State: –NMe₂ directs to positions 4 and 6.
Acidic State (Reaction Conditions): –NHMe₂⁺ is a strong electron-withdrawing group (EWG) and directs meta .
Tert-Butyl Group: A weak activator (alkyl) that directs ortho/para .
Result: The protonated amine directs meta (to position 3 or 5). The tert-butyl group at position 2 directs para (to position 5). These effects reinforce each other, leading to high regioselectivity for the 5-nitro isomer.
Experimental Workflow (Synthesis)
Preparation: Dissolve 2-tert-butyl-N,N-dimethylaniline in concentrated H₂SO₄ at 0°C.
Nitration: Add fuming HNO₃ dropwise, maintaining temperature <10°C to prevent oxidative degradation.
Quenching: Pour reaction mixture onto crushed ice.
Neutralization: Carefully basify with NaOH to pH 8–9 (liberating the free amine).
Extraction: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.
Purification: Recrystallize from Ethanol/Water to yield the yellow solid.
Visualization: Synthetic Pathway & Regiochemistry
The following diagram illustrates the "Protonation Switch" mechanism that enforces the specific substitution pattern of CAS 342045-13-0.
Caption: Synthesis of CAS 342045-13-0 via nitration. The acidic medium protonates the amine, directing the nitro group to the 5-position.
Part 5: Applications in Drug Discovery & Signaling Pathways
While CAS 342045-13-0 is an intermediate, its structural features are critical for designing inhibitors of the MAPK/ERK and PI3K/AKT signaling pathways.
1. Pharmacophore Role: The "Gatekeeper" Fit
In kinase drug discovery, the "gatekeeper" residue in the ATP-binding pocket controls access to a hydrophobic back pocket.
The tert-Butyl Group: Provides a bulky, hydrophobic moiety that can displace water and fill the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Threonine or Methionine). This increases binding affinity and selectivity.
The Aniline Nitrogen: Once reduced to a primary amine (–NH₂), it often serves as a hydrogen bond donor to the "hinge region" of the kinase.
2. Downstream Synthesis: Heterocycle Formation
This nitroaniline is typically reduced (H₂/Pd-C or Fe/HCl) to the corresponding phenylenediamine . This diamine is then cyclized to form:
Benzimidazoles: Potent inhibitors of EGFR and VEGFR.
Quinoxalines: Common scaffolds in RAF kinase inhibitors.
Visualization: Kinase Inhibitor Development Workflow
This diagram demonstrates how CAS 342045-13-0 is transformed into a bioactive scaffold targeting cell proliferation pathways.
Caption: Workflow transforming CAS 342045-13-0 into a kinase inhibitor scaffold via reduction and cyclization.
References
PubChem. (n.d.). Compound Summary: Nitroaniline Derivatives and Toxicity. National Library of Medicine. Retrieved from [Link]
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Foundational
Solvatochromic Behavior of Sterically Hindered Nitroanilines: A Technical Guide
Executive Summary This guide details the solvatochromic properties of sterically hindered nitroanilines, focusing on their utility as sensitive environmental probes in drug discovery and materials science. Unlike planar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the solvatochromic properties of sterically hindered nitroanilines, focusing on their utility as sensitive environmental probes in drug discovery and materials science. Unlike planar nitroanilines, sterically hindered derivatives (e.g., 2,6-dimethyl-4-nitroaniline) exhibit unique hypsochromic or bathochromic shifts driven by the decoupling of donor-acceptor resonance. This document provides a rigorous theoretical framework, a self-validating experimental protocol, and a guide to interpreting Linear Solvation Energy Relationships (LSER) for mapping hydrophobic pockets in biological targets.
Theoretical Framework: The Physics of the "Twist"
To utilize hindered nitroanilines effectively, one must understand the competition between resonance stabilization and steric repulsion.
Planar vs. Twisted Intramolecular Charge Transfer (TICT)
In a standard push-pull system like p-nitroaniline, the amino lone pair is conjugated with the nitro group through the phenyl ring, creating a planar, highly polarized excited state. This results in a strong bathochromic (red) shift in polar solvents due to the stabilization of the charge-separated state.
The Steric Effect: Introducing bulky groups (e.g., methyl, isopropyl) at the ortho positions relative to the nitro or amino group forces the molecule out of planarity.
Ground State (
): Often twisted to relieve steric strain. This reduces -orbital overlap, breaking conjugation and raising the energy of the transition (Blue Shift).
Excited State (
): Polar solvents can stabilize a Twisted Intramolecular Charge Transfer (TICT) state, where the donor and acceptor orbitals are orthogonal.
Mechanism Visualization
The following diagram illustrates the energetic pathway differences between planar and hindered systems.
Figure 1: Comparison of excitation pathways. Hindered molecules start from a higher-energy twisted ground state, altering the absorption gap.
The Solvatochromic Toolkit: Kamlet-Taft Parameters
Quantifying the shift requires the Kamlet-Taft LSER (Linear Solvation Energy Relationship) equation.[1] This separates solvent effects into three distinct contributions:
Parameter
Symbol
Physical Meaning
Relevance to Nitroanilines
Polarizability
Dipole-dipole interactions
Stabilizes the giant dipole of the ICT state.
H-Bond Acidity
Solvent donates proton
H-bonds to the Nitro () group, stabilizing the negative charge.
H-Bond Basicity
Solvent accepts proton
H-bonds to the Amino () protons (if present).
Critical Insight: Sterically hindered nitroanilines often show a reduced sensitivity to
but heightened sensitivity to specific H-bonding () because the twisted nitro group is more exposed or "decoupled" from the ring.
Figure 2: Operational workflow ensuring molecular dispersion and accurate spectral data.
Data Interpretation & Analysis
Convert all
(nm) to wavenumbers () using:
Expected Shifts (Example Data)
Solvent
(Polarity)
(H-Bond Donor)
Expected (nm)
Shift Type
Cyclohexane
0.00
0.00
360
Reference
Toluene
0.54
0.00
375
Bathochromic
DMSO
1.00
0.00
410
Strong Bathochromic
Methanol
0.60
0.93
395
Specific H-Bonding
Interpretation:
Plot
vs. : A linear fit indicates the probe is sensing general dipolarity.
Deviation in Alcohols: If Methanol falls off the line (usually red-shifted further than predicted by
), the probe is accepting H-bonds at the nitro group.
Steric Signature: If the shift in Toluene is minimal compared to planar analogs, it confirms that the ground state is already twisted, reducing the energetic benefit of solvent stabilization.
Applications in Drug Development
For the pharmaceutical scientist, these probes are surrogates for drug molecules.
Mapping Binding Site Hydrophobicity
Proteins have "hydrophobic pockets" where drugs bind. The local dielectric constant (
) in these pockets is often estimated between 4 and 20 (much lower than water's 80).
Protocol: Incubate the hindered nitroaniline with the target protein (e.g., Human Serum Albumin).
Readout: If
shifts from 420 nm (buffer) to 380 nm, the probe has entered a hydrophobic pocket.
Why Hindered? Planar probes often stack (aggregate) on protein surfaces. Sterically hindered probes resist stacking, ensuring the signal comes from single-molecule insertion into the binding site.
Lipophilicity Assessment
The solvatochromic range correlates with
. Hindered nitroanilines serve as excellent models for bioavailability studies of twisted, non-planar drug candidates (e.g., biaryls).
References
Kamlet, M. J., Abboud, J. L., & Taft, R. W. (1977). The solvatochromic comparison method. 6. The .pi.* scale of solvent polarities.[3][4] Journal of the American Chemical Society.
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews.
Wang, C. K., et al. (2003).[5] Solvent dependence of solvatochromic shifts and the first hyperpolarizability of para-nitroaniline: A nonmonotonic behavior.[5] The Journal of Chemical Physics.
Maximo-Canadas, M., et al. (2024). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. [6]
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Probes for Surfactant Aggregates and Liposomes. Methods and Applications in Fluorescence.
The Ortho-tert-Butyl Effect: Decoupling Aniline Conjugation
An In-Depth Technical Guide for Drug Discovery & Process Chemistry Executive Summary The introduction of a tert-butyl group at the ortho position of an aniline scaffold is not merely a steric modification; it is a profou...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Drug Discovery & Process Chemistry
Executive Summary
The introduction of a tert-butyl group at the ortho position of an aniline scaffold is not merely a steric modification; it is a profound electronic switch. This structural edit induces Steric Inhibition of Resonance (SIR) , forcing the nitrogen lone pair out of planarity with the aromatic
-system. For the medicinal chemist, this effect provides a lever to modulate pKa, solubility, and metabolic stability. For the process chemist, it presents unique reactivity challenges, particularly in palladium-catalyzed cross-couplings. This guide dissects the mechanistic underpinnings of this effect and provides actionable protocols for synthesis and characterization.
Part 1: Theoretical Framework
1.1 The Mechanism of Steric Inhibition of Resonance (SIR)
In an unsubstituted aniline, the nitrogen atom adopts a geometry intermediate between
and . The lone pair occupies a -rich orbital that aligns parallel to the benzene ring's -system, allowing for delocalization (conjugation). This interaction stabilizes the molecule but decreases the electron density available on the nitrogen for protonation.
When a bulky tert-butyl group is placed at the ortho position (2-position), the steric clash between the tert-butyl methyl protons and the amine protons (or N-substituents) forces a rotation around the
bond.
Consequence: The nitrogen lone pair becomes orthogonal to the
-system.
Orbital Effect: The nitrogen re-hybridizes towards a distinct
character.
Electronic Result: The "mesomeric drift" of electrons into the ring is mechanically severed.
1.2 Visualization: The Torsional Twist
The following diagram illustrates the transition from a conjugated planar system to a deconjugated twisted system due to steric pressure.
Caption: Logical flow of Steric Inhibition of Resonance (SIR) leading to electronic decoupling.
Part 2: Physicochemical Consequences
The ortho-tert-butyl effect manifests in measurable shifts in spectroscopy and acid-base chemistry.
2.1 The Basicity Paradox
One might expect SIR to universally increase basicity by localizing the lone pair. However, the reality is nuanced by solvation effects .
Aniline Type
Structural Context
Effect on pKa
Explanation
Primary
2-t-butyl-aniline
Minimal / Decrease
While resonance is inhibited (increasing basicity), the bulky group blocks solvent molecules from stabilizing the resulting ammonium cation (decreasing basicity). These factors often cancel out.
Secondary/Tertiary
N-alkyl-2-t-butyl-aniline
Significant Increase
The SIR effect dominates. The lone pair is twisted completely out of conjugation, making it highly available. The "base-weakening" resonance is removed.
2.2 UV-Vis Spectroscopy Signatures
The most direct evidence of the ortho-tert-butyl effect is found in UV-Vis absorption spectra.
Hypsochromic Shift (Blue Shift): The primary conjugation band (typically
) shifts to a lower wavelength because the effective chromophore length is reduced.
Hypochromic Effect: The intensity (
, molar absorptivity) of the conjugation band decreases significantly, often disappearing into the end absorption of the benzene ring.
Part 3: Synthetic Implications (Buchwald-Hartwig Coupling)
Coupling 2-tert-butylaniline is notoriously difficult due to the steric bulk hindering the approach of the palladium catalyst to the nitrogen nucleophile. Standard protocols (e.g., Pd(PPh3)4) often fail.
3.1 Strategic Catalyst Selection
To couple these "impossible" substrates, one must use ligands that create a spacious, yet active, catalyst pocket.
BrettPhos / tBuBrettPhos: Excellent for primary hindered amines.
RuPhos: Highly effective for secondary hindered amines.
3.2 Optimized Workflow Diagram
Caption: Buchwald-Hartwig coupling workflow emphasizing the rate-limiting amine binding step.
Part 4: Medicinal Chemistry & DMPK
4.1 Metabolic Liability
While the tert-butyl group blocks nucleophilic attack at the ortho position, the group itself is a "soft spot" for oxidative metabolism.
CYP450 Oxidation: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) readily hydroxylate the methyl groups of the tert-butyl moiety (
-oxidation), leading to rapid clearance.
4.2 Bioisosteres for Stability
To maintain the steric "lock" (SIR effect) while improving metabolic stability, consider these substitutions:
Trifluoromethylcyclopropyl: Removes the labile C-H bonds while maintaining steric bulk.
Chlorine/Bromine: Provides steric bulk (though less than t-Bu) without the oxidative liability, though this alters the electronic induction (electron withdrawing vs. donating).
Part 5: Experimental Protocols
Protocol A: UV-Vis Determination of SIR
Objective: Quantify the degree of conjugation loss in ortho-substituted anilines.
Preparation: Prepare 10
M solutions of (a) Aniline, (b) 2-Methylaniline, and (c) 2-tert-Butylaniline in spectroscopic grade Cyclohexane (non-polar solvent is critical to avoid solvent-induced shifts).
Baseline: Run a blank scan with pure Cyclohexane from 200 nm to 400 nm.
Measurement: Record spectra for all three samples.
Analysis:
Identify the
for the conjugation band (usually ~230-240 nm for aniline).
Calculate
(Molar Absorptivity) using Beer-Lambert Law: .
Validation Criteria: The 2-tert-butylaniline should show a
nm blue shift and reduction in compared to aniline.
Protocol B: Pd-Catalyzed Coupling of 2-tert-Butylaniline
Objective: Couple 2-tert-butylaniline with an aryl bromide.
Technical Deep Dive: Dipole Moment Dynamics of Twisted N,N-Dimethyl-Nitroaniline Derivatives
Executive Summary The Core Mechanism: The dipole moment of N,N-dimethyl-4-nitroaniline (DMNA) derivatives is not a static physical constant but a dynamic property heavily influenced by steric conformation. In "twisted" d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Core Mechanism: The dipole moment of N,N-dimethyl-4-nitroaniline (DMNA) derivatives is not a static physical constant but a dynamic property heavily influenced by steric conformation. In "twisted" derivatives—where ortho-substituents force the donor (
) or acceptor () groups out of planarity—the conjugation path is mechanically decoupled.
The Significance: This decoupling creates a unique photophysical landscape. While the ground state (
) often exhibits a reduced dipole moment due to steric inhibition of resonance, the excited state () undergoes a dramatic charge redistribution, often relaxing into a Twisted Intramolecular Charge Transfer (TICT) state. For researchers in drug discovery and materials science, quantifying this () is critical for designing environment-sensitive fluorescent probes and non-linear optical (NLO) materials.
Theoretical Framework: Planar vs. Twisted Systems[1][2]
Steric Inhibition of Resonance
In a standard planar "push-pull" system like 4-nitroaniline (PNA), the lone pair on the amine donor is delocalized into the aromatic ring, interacting strongly with the nitro acceptor. This creates a significant ground-state dipole.
However, introducing methyl groups at the 2,6-positions (ortho to the acceptor or donor) introduces steric hindrance .
Ground State (
): The substituent is forced to rotate out of the benzene plane (typically 60°–90°). This breaks the -conjugation, localizing the lone pair and reducing .
Excited State (
): Upon photoexcitation, the molecule seeks to stabilize the charge separation. In polar solvents, the molecule relaxes into a perpendicular geometry where the donor and acceptor orbitals are orthogonal, maximizing charge separation and resulting in a massive .
The TICT Mechanism
The transition from a Locally Excited (LE) state to a TICT state is the defining characteristic of these twisted derivatives.
Figure 1: The thermodynamic pathway from ground state to the Twisted Intramolecular Charge Transfer (TICT) state.
To measure the dipole moments, we utilize the Lippert-Mataga method .[1][2][3][4] This method relies on the "Stokes shift"—the difference between absorption and emission maxima—which scales linearly with the orientation polarizability of the solvent.[4][5]
Reagents & Equipment
Solvent Set: A range of non-polar to polar aprotic solvents (e.g., Cyclohexane, Toluene, THF, Dichloromethane, Acetonitrile). Note: Avoid protic solvents (like MeOH) initially to prevent specific H-bonding interactions from skewing the dipole calculation.
Spectroscopy: UV-Vis Spectrophotometer (Absorbance) and Fluorometer (Emission).
Step-by-Step Workflow
Figure 2: Operational workflow for determining excited state dipole moments via solvatochromism.
The Mathematical Model
The Lippert-Mataga equation relates the Stokes shift (
) to the solvent polarity:
Where:
: Excited and ground state dipole moments (C·m).[6][2][3][7]
: Orientation polarizability of the solvent, defined as:
(Where is the dielectric constant and is the refractive index).[4][5]
Critical Step: Calculating the Onsager Radius (
)
Do not guess this value. Calculate it using the molecular weight () and density () of the solute, or estimate it via quantum chemical geometry optimization (Volume calculation).
Data Analysis & Case Studies
The following table illustrates the dramatic effect of "twisting" on the dipole moment. Note how the planar PNA has a moderate
, whereas the twisted derivatives show a massive jump in the excited state due to the TICT phenomenon.
Compound
Conformation
(Debye)
(Debye)
(Debye)
Mechanism
4-Nitroaniline (PNA)
Planar
~6.2
~14.0
+7.8
PICT (Planar ICT)
N,N-Dimethyl-4-nitroaniline
Planar (mostly)
~6.9
~17.5
+10.6
Mixed PICT/TICT
3,5-Dimethyl-4-nitroaniline
Twisted
~4.5
~22.0
+17.5
TICT Dominant
2,6-Dimethyl-N,N-dimethyl-4-nitroaniline
Highly Twisted
~3.8
~25.0
+21.2
Pure TICT
Data synthesized from spectroscopic literature [1, 2, 3]. Note:
decreases in twisted forms due to ground-state decoupling, while increases due to complete charge separation.
Computational Validation (DFT Protocol)
Experimental solvatochromism should always be validated with Density Functional Theory (DFT).
Geometry Optimization: Perform ground state optimization using B3LYP/6-31G(d,p) in vacuum and in solvent (PCM model).
Check: Verify the dihedral angle between the nitro group/amino group and the phenyl ring. Twisted derivatives should show angles > 60°.
Dipole Calculation: Extract the total dipole moment vector from the checkpoint file.
Excited State (TD-DFT): Run Time-Dependent DFT (TD-DFT) for the first 6 singlet states (nstates=6).
Target: Look for the state with the highest oscillator strength (
) and analyze the Charge Transfer (CT) character.
Output: The software will compute the excited state density matrix, allowing calculation of
.
Applications in R&D
Understanding the dipole dynamics of these twisted derivatives is not merely academic; it drives specific industrial applications:
Viscosity Sensors (Molecular Rotors): Because the TICT state formation requires physical rotation of the twisted group, the fluorescence quantum yield is highly dependent on the viscosity of the environment. These derivatives are used as intracellular viscosity probes in drug development assays.
Non-Linear Optics (NLO): The massive
and hyperpolarizability () of twisted DMNA derivatives make them prime candidates for electro-optic modulators. The "twist" prevents centrosymmetric crystallization, which is often a killer for NLO activity in solid states [4].
References
Sinha, H. K., & Yates, K. (1991). On the ground and excited state dipole moments of planar vs. twisted nitroaniline analogues.[6] Canadian Journal of Chemistry.
[Link][6]
Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures. Chemical Reviews.
[Link]
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. (Chapter on Solvent Effects and Lippert-Mataga).[1][2][3][9]
[Link]
Szostak, M. (2021). High Piezoelectric Output Voltage from Blue Fluorescent N,N-Dimethyl-4-nitroaniline Nano Crystals. Materials.
[Link]
Synthesis of 2-tert-butyl-N,N-dimethyl-5-nitroaniline from 2-tert-butylaniline
Application Note: High-Purity Synthesis of 2-tert-butyl-N,N-dimethyl-5-nitroaniline Executive Summary This technical guide details the synthesis of 2-tert-butyl-N,N-dimethyl-5-nitroaniline starting from 2-tert-butylanili...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of 2-tert-butyl-N,N-dimethyl-5-nitroaniline
Executive Summary
This technical guide details the synthesis of 2-tert-butyl-N,N-dimethyl-5-nitroaniline starting from 2-tert-butylaniline .[1] This specific scaffold is of high relevance in medicinal chemistry, particularly as a derivative of the key intermediate used in the manufacturing of the cystic fibrosis drug Ivacaftor (Kalydeco) .
The synthesis presents a distinct regiochemical challenge: introducing a nitro group meta to an amino group (a strong ortho/para director) while preserving a bulky ortho-tert-butyl group. This protocol utilizes a cooperative directing strategy involving the in situ generation of an anilinium species to invert standard directing effects, followed by an exhaustive N-methylation under conditions designed to overcome significant steric hindrance.[1]
Retrosynthetic Analysis & Strategy
The synthesis is divided into two critical phases. The order of operations is non-negotiable due to the directing effects required to access the 5-position.
Step 1: Regioselective Nitration. Direct nitration of the free amine would target the 4- or 6-positions (para or ortho).[1] To access the 5-position (meta to the nitrogen), we must conduct the reaction in concentrated sulfuric acid.[1] This protonates the amine to the anilinium ion (-NH₃⁺) , a meta-director.[1] The tert-butyl group at position 2 is a weak activator that directs para to itself (position 5). Thus, both directing groups cooperatively target C5.[1]
Step 2: N,N-Dimethylation. Once the nitro group is installed, the primary amine is converted to the tertiary amine.[1] The presence of the bulky ortho-tert-butyl group and the electron-withdrawing nitro group requires a robust alkylation protocol (MeI/K₂CO₃/DMF) rather than standard reductive amination (Eschweiler-Clarke), which may suffer from steric inhibition or competing side reactions.[1]
Pathway Visualization
Caption: Synthetic workflow illustrating the cooperative directing effects in Step 1 and the steric-tolerant alkylation in Step 2.
Experimental Protocols
Step 1: Synthesis of 2-tert-butyl-5-nitroaniline
Objective: Regioselective nitration at the C5 position.[1]
Mechanism: The reaction relies on the protonation of the amine to prevent oxidation and enforce meta-selectivity.[1] The steric bulk of the tert-butyl group protects the C3 position (ortho to t-butyl), leaving C5 as the only electronically and sterically favorable site.[1]
Solubilization: Charge a 3-neck round-bottom flask with concentrated H₂SO₄ (10 mL per 1 g of amine). Cool to -10°C using an ice/salt bath.
Amine Addition: Add 2-tert-butylaniline dropwise. Critical: The exotherm must be controlled to keep the internal temperature below 0°C. The solution may become thick as the sulfate salt forms.[1]
Nitration: Prepare a mixture of HNO₃ (1.1 eq) and H₂SO₄ (1:1 v/v) in a separate vessel. Add this nitrating mixture dropwise to the amine solution, maintaining the temperature between -5°C and 0°C .
Note: Exceeding 0°C increases the risk of dinitration or de-alkylation of the tert-butyl group.[1]
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane).
Quench & Isolation: Pour the reaction mixture carefully onto crushed ice (5x reaction volume).
Neutralization: Slowly basify the aqueous slurry with concentrated NH₄OH (or 50% NaOH) to pH 9-10. The product will precipitate as a yellow/orange solid.[2]
Safety: This step generates massive heat. Add base slowly with vigorous stirring and external cooling.
Purification: Filter the solid, wash with copious water, and dry.[1][3] Recrystallize from Ethanol/Water if necessary.[2]
Step 2: Synthesis of 2-tert-butyl-N,N-dimethyl-5-nitroaniline
Objective: Exhaustive methylation of a sterically hindered, electron-deficient amine.[1]
Mechanism: Standard reductive amination is often sluggish with electron-poor anilines (due to the nitro group) and sterically crowded substrates. We utilize Iodomethane (MeI) in a polar aprotic solvent (DMF ) with a weak base to drive the S_N2 reaction to completion.
Setup: Dissolve 2-tert-butyl-5-nitroaniline (Step 1 product) in anhydrous DMF in a sealed pressure tube or round-bottom flask with a reflux condenser.
Base Addition: Add finely powdered K₂CO₃ (4.0 eq).
Alkylation: Add Iodomethane (2.0 eq) via syringe.
Caution: MeI is a volatile carcinogen. Use a fume hood.[4]
Heating: Heat the mixture to 60°C . The elevated temperature is required to overcome the steric barrier of the ortho-tert-butyl group.[1]
Monitoring: After 4-6 hours, check TLC. It is common to see the mono-methyl intermediate. If the reaction stalls, add the remaining MeI (1.0-2.0 eq) and continue heating for another 12 hours.
Workup: Cool to room temperature. Dilute with water (5x volume) and extract with Ethyl Acetate (3x).
Washing: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄.[5]
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The N,N-dimethyl product usually elutes first (highest R_f) compared to the mono-methyl and starting material.[1]
Expected Yield: 65-75%
Appearance: Dark yellow/orange oil or low-melting solid.[1]
Characterization & Quality Control
Data validation is crucial to confirm the position of the nitro group and the degree of methylation.
N(CH₃)₂ protons.[1] A singlet confirms free rotation or rapid exchange; broadening may occur due to steric clash with t-butyl.
δ 7.5 - 8.0 (m, 3H)
Aromatic region.[1] Look for specific coupling constants. The proton at C6 (ortho to N) should be a doublet with small coupling (meta-coupling) or doublet of doublets if C4 couples.
NOE Study
Irradiation of N-Me protons should show NOE enhancement of the t-butyl group and the C6 aromatic proton, confirming the structure.[1]
HRMS (ESI+)
[M+H]⁺ Calc: ~223.14
Confirms formula C₁₂H₁₈N₂O₂.
TLC
R_f ~ 0.6 (10% EtOAc/Hex)
N,N-dimethyl product is less polar than the primary amine precursor.[1]
Safety & Handling
Nitration Risks: The reaction of amines with mixed acid is highly exothermic.[4] Runaway reactions can occur if the temperature is not strictly controlled at 0°C.
Iodomethane: A potent neurotoxin and alkylating agent. Must be handled in a certified fume hood. Destroy excess MeI in the waste stream using an amine solution.
Nitro Compounds: Potentially explosive if heated to dryness under pressure or subjected to shock.
References
Prince, C. E., & Turlington, M. (2018).[1][6] Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor.[1][6] The Chemical Educator, 23, 124–128.[1][6] Link
BenchChem. (2025).[2][4] Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline. (Protocol adapted for tert-butyl analog). Link
Organic Syntheses. p-Nitrodimethylaniline. Coll. Vol. 2, p.438 (1943).[1] (Reference for general nitration/methylation logic). Link
Takebayashi, Y., et al. (2005).[1] Noncatalytic mono-N-methylation of aniline in supercritical methanol. Chemical Communications.[7] (Context on methylation difficulty). Link
Advanced N-Methylation Protocols for Sterically Hindered Anilines
Executive Summary & Strategic Overview The N-methylation of anilines is a cornerstone transformation in medicinal chemistry, yet it presents a non-linear challenge when applied to sterically hindered substrates (e.g., or...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Overview
The N-methylation of anilines is a cornerstone transformation in medicinal chemistry, yet it presents a non-linear challenge when applied to sterically hindered substrates (e.g., ortho-substituted or 2,6-disubstituted anilines). Standard SN2 alkylation with methyl iodide often fails due to nucleophilic trajectory obstruction or results in uncontrolled quaternization (over-alkylation).
This guide delineates three distinct protocols engineered to overcome steric barriers, ranging from catalytic "borrowing hydrogen" methodologies to robust multi-step indirect routes. Selection depends on the degree of steric hindrance and functional group tolerance.[1]
Strategic Decision Matrix
Use the following logic flow to select the optimal protocol for your substrate.
Figure 1: Decision matrix for selecting N-methylation strategies based on steric and electronic constraints.
Best For: Mono-ortho substituted anilines; substrates where "green" reagents (MeOH) are preferred.
Mechanism: Alcohol dehydrogenation
Imine condensation Hydrogenation.
This method utilizes methanol as the C1 source, avoiding toxic alkylating agents. It relies on a metal catalyst (Ru or Fe) to "borrow" hydrogen from methanol, forming formaldehyde in situ, which condenses with the aniline. The catalyst then returns the hydrogen to reduce the imine.
Mechanistic Pathway[1][2][3][4][5][6]
Figure 2: The Borrowing Hydrogen cycle utilizing Methanol as a C1 alkylating source.
Experimental Procedure
Reagents:
Catalyst: (DPEPhos)RuCl2(PPh3) (0.5 mol%) or Knölker-type Iron complex (2 mol%).
Solvent/Reagent: Methanol (Anhydrous).
Base: Cs2CO3 (0.5 equiv) or K2CO3.
Step-by-Step:
Charge: In a glovebox or under Argon flow, add the hindered aniline (1.0 mmol), (DPEPhos)RuCl2(PPh3) (4.5 mg, 0.5 mol%), and Cs2CO3 (163 mg, 0.5 mmol) to a pressure tube.
Solvent: Add anhydrous Methanol (2 mL).
Reaction: Seal the tube and heat to 140 °C for 24 hours. Note: High temperature is critical for hindered substrates to overcome the activation energy of imine formation.
Workup: Cool to room temperature. Filter through a celite pad to remove salts/catalyst. Concentrate the filtrate.
Best For: Moderately hindered systems (e.g., 2,6-dimethylaniline); Scale-up friendly.
Differentiation: Unlike standard reductive amination, this protocol uses sulfuric acid to activate the formaldehyde and stabilize the iminium ion against steric repulsion.
Acid Activation: Dropwise add H2SO4 (3 M in THF). Caution: Exothermic. The acid protonates the hemiaminal, forcing water elimination to generate the reactive iminium species despite steric crowding.
Incubation: Stir at 60 °C for 4 hours. (Standard room temp protocols will fail here).
Reduction: Cool to 0 °C. Add NaBH4 pellets slowly.
Quench: Carefully add aqueous NaOH until pH > 10. Extract with DCM.
Protocol C: The "Indirect" Fortress Route
Best For: Severely hindered substrates (e.g., 2,6-diisopropylaniline, 2,6-di-tert-butylaniline).
Logic: When steric hindrance prevents direct attack on an electrophilic methyl source, one must invert the geometry. Converting the amine to a planar formamide removes the steric clash of the incoming alkyl group. The subsequent reduction of the carbonyl (C=O) to methylene (CH2) is driven by powerful hydride donors (Borane or LiAlH4) that are less sensitive to steric bulk than SN2 electrophiles.
Workflow Diagram
Figure 3: Two-step indirect methylation protocol for sterically demanding anilines.
Mix: In a round-bottom flask, combine the hindered aniline (10 mmol) and Formic Acid (98%, 20 mL).
Activate: If the aniline is extremely unreactive, add Acetic Anhydride (1.2 equiv) to generate the mixed anhydride in situ.
Reflux: Heat to 100 °C for 2-4 hours. Monitor by TLC/LCMS.
Workup: Pour into ice water. The formamide usually precipitates as a solid. Filter and dry.
Step 2: Borane Reduction
Setup: Flame-dry a flask under Argon. Dissolve the N-formyl aniline (from Step 1) in anhydrous THF (0.5 M).
Reduction: Cool to 0 °C. Add BH3·DMS (Borane dimethyl sulfide complex, 2.0 - 3.0 equiv) dropwise.
Why Borane? Borane selectively reduces amides to amines and is small enough to penetrate the steric shield of 2,6-substituents.
Reflux: Heat to reflux (66 °C) for 3 hours.
Hydrolysis (Critical): Cool to 0 °C. Carefully add Methanol (excess) to quench unreacted borane. Then add 1M HCl and reflux for 1 hour to break the Borane-Amine adduct.
Isolation: Basify with NaOH to pH 12. Extract with Et2O.
Comparative Data Analysis
Feature
Protocol A (Ru-Cat/MeOH)
Protocol B (Reductive/Acid)
Protocol C (Indirect/Borane)
Steric Tolerance
Low to Moderate (2-Me)
Moderate (2,6-Me)
High (2,6-iPr)
Reaction Type
Catalytic / Green
One-pot
Two-step
Reagents
MeOH, Ru/Fe cat
CH2O, NaBH4
HCOOH, BH3·DMS
Atom Economy
High
Moderate
Low
Typical Yield (2,6-Me)
65%
85%
95%
Main Byproduct
Unreacted SM
Over-alkylation (trace)
None (Stepwise control)
References
Selective Monomethylation via Copper-Promoted Cross-Coupling: González, I., et al. (2009).[3] "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2". Organic Letters. Link
Ruthenium-Catalyzed Methylation with Methanol: Dang, T., et al. (2014). "Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source". ACS Catalysis. Link
Iron-Catalyzed Borrowing Hydrogen: Rawlings, A. J., et al. (2018). "Iron-Catalyzed Methylation Using the Borrowing Hydrogen Approach". ACS Catalysis. Link
Borane Reduction of Amides: Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. Reaction of borane-dimethyl sulfide with organic functional groups". Journal of Organic Chemistry. Link
General Reductive Amination Reviews: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry. Link
Purification methods for lipophilic nitroaniline intermediates
Application Note: Strategic Purification of Lipophilic Nitroaniline Intermediates Abstract & Strategic Analysis Nitroaniline intermediates are ubiquitous in the synthesis of benzimidazole anthelmintics, azo dyes, and hig...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Purification of Lipophilic Nitroaniline Intermediates
Abstract & Strategic Analysis
Nitroaniline intermediates are ubiquitous in the synthesis of benzimidazole anthelmintics, azo dyes, and high-performance polymers. However, their purification presents a paradox: the nitro group renders the amine weakly basic and prone to oxidation (color formation), while lipophilic N-alkyl or aryl substituents drastically reduce water solubility, often leading to "oiling out" rather than crystallization.
This guide moves beyond standard textbook protocols to address the specific physicochemical challenges of lipophilic nitroanilines .
The Three Challenges:
Weak Basicity (pKa ~1.0 – 2.5): Unlike standard amines, nitroanilines cannot be efficiently extracted into mild aqueous acid (e.g., 1M HCl) without using high acid concentrations that risk degradation [1].
π-Stacking & Tailing: The electron-deficient aromatic ring interacts strongly with silanol groups on silica gel, causing severe peak tailing during chromatography.
Polymorphism & Oiling: Lipophilic tails interfere with crystal lattice packing, making recrystallization solvent selection critical to avoid amorphous oils.
Pre-Purification: The "Neutral" Workup Strategy
Standard acid-base extraction is often ineffective for nitroanilines due to their low pKa. Instead, utilize their lipophilicity to wash away impurities.
Objective: Remove polar byproducts, salts, and trace acids without losing the target molecule to the aqueous phase.
Protocol:
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) . Avoid Dichloromethane (DCM) if possible, as it creates emulsions with lipophilic amines.
The "Salt-Break" Wash: Wash the organic phase twice with Brine (saturated NaCl) rather than pure water. The high ionic strength forces the lipophilic nitroaniline into the organic phase and prevents emulsion formation.
Acid Scavenging (Optional): If the reaction used acid chlorides or anhydrides, wash with 5% NaHCO₃ .
Note: Do not fear deprotonating the amine; nitroanilines are too weakly basic to form salts at pH 8.
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ for sensitive amines as it is slightly acidic (Lewis acid character).
Method A: Recrystallization (The Gold Standard)
Best for: Scalability (>5g), removal of isomers, and final API purity.
For lipophilic nitroanilines, the classic Ethanol/Water system often fails, causing the product to separate as an oil. We utilize a "Solvent/Anti-Solvent" approach based on polarity and lipophilicity.
Solvent Selection Table:
Solvent System
Ratio (v/v)
Application Case
Mechanism
Ethanol / Water
9:1 to 5:1
Short-chain alkyl nitroanilines (Methyl/Ethyl).
Classic polarity shift.
Toluene / Heptane
1:2 to 1:5
Highly lipophilic / Greasy chains (Hexyl/Benzyl).
π-stacking solubility in Toluene; Heptane acts as anti-solvent.
EtOAc / Hexanes
1:3
General purpose; good for removing polar impurities.
Solubility Test: Place 50 mg of solid in a test tube. Add the "Good Solvent" (e.g., Toluene) dropwise with heating until dissolved. If >2 mL is required, the solvent is too weak.
Dissolution: In an Erlenmeyer flask, dissolve the crude mass in the minimum amount of boiling "Good Solvent."
Decolorization (Critical):
Nitroanilines often contain highly colored oxidation impurities.
Add Activated Charcoal (1-2% w/w) to the boiling solution.
Stir for 5 minutes, then filter hot through a Celite pad to remove charcoal.
Nucleation: Reheat filtrate to boiling. Add the "Anti-Solvent" (e.g., Heptane) dropwise until a faint turbidity (cloudiness) persists.
Clarification: Add one drop of the "Good Solvent" to clear the turbidity.
Controlled Cooling:
Wrap the flask in a towel (insulation) to cool to Room Temp (RT) over 2 hours.
Why? Rapid cooling traps impurities and leads to oiling.
Once at RT, move to an ice bath for 1 hour.
Harvest: Filter via vacuum. Wash crystals with cold Anti-Solvent.
Best for: Non-crystalline oils, separating regioisomers (ortho/meta/para).
The Problem: Silica gel is acidic (pH ~5). Nitroanilines, though weak bases, will hydrogen bond with silanols, resulting in broad, streaking bands and poor separation.
The Solution: Evaluation of Mobile Phase Modifiers [2].
Protocol:
Stationary Phase: Standard Irregular Silica (40-63 µm).
Mobile Phase Preparation:
Base Modifier: Add 1% Triethylamine (TEA) or 0.5% Aqueous Ammonia to the mobile phase.
Recommendation: Use Hexane/Ethyl Acetate (3:1) with 1% TEA for lipophilic variants. Avoid MeOH/DCM unless the compound is very polar, as MeOH swells silica and increases backpressure.
Column Pre-treatment: Flush the column with 3 Column Volumes (CV) of the mobile phase containing the base before loading the sample. This "deactivates" the silica surface.
Loading: Load the sample as a liquid (dissolved in minimal mobile phase) or dry-load on Celite if solubility is poor.
Elution: Run the gradient. The nitroaniline should elute as a sharp, symmetrical peak due to the TEA blocking silanol interactions.
Visualization & Logic Flows
Figure 1: Purification Decision Tree
Caption: Logical workflow for selecting the optimal purification method based on physical state and impurity profile.
Figure 2: Recrystallization Thermodynamics
Caption: Temperature-dependent solubility logic preventing "oiling out" during crystallization.
Quality Control & Safety
Validation Metrics:
HPLC Purity: >98.5% (AUC). Monitor at 254 nm (aromatic) and 350-400 nm (nitro group absorbance).
NMR: Check for disappearance of solvent peaks (Toluene is notoriously hard to remove; dry under high vacuum at 50°C).
Safety Profile (E-E-A-T):
Toxicity: Nitroanilines are potent methemoglobin formers. They can be absorbed through skin. Double-gloving (Nitrile) and working in a fume hood is mandatory [3].
Explosivity: Dry nitroanilines can be shock-sensitive if polynitrated. Do not grind vigorously in a mortar if the structure contains >2 nitro groups.
References
PubChem. (n.d.). 3-Nitroaniline Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link]
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved October 24, 2023, from [Link]
Application Notes & Protocols: Preparation of N,N-dimethyl-5-nitroaniline Derivatives for Nonlinear Optical (NLO) Applications
Abstract This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis, characterization, and evaluation of N,N-dimethyl-5-nitroaniline derivatives for n...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis, characterization, and evaluation of N,N-dimethyl-5-nitroaniline derivatives for nonlinear optical (NLO) applications. The focus is on "push-pull" chromophores, a class of organic molecules with significant potential in optical computing, data storage, and telecommunications. This guide offers detailed, step-by-step protocols, explains the scientific principles behind the experimental choices, and provides methods for validating the results.
Introduction: The Promise of Push-Pull Chromophores in NLO
Organic molecules with large second- and third-order nonlinear optical (NLO) properties are of significant interest for applications in photonics and optoelectronics. Among these, "push-pull" systems, formally known as donor-π-acceptor (D-π-A) chromophores, have garnered considerable attention. These molecules are characterized by an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge. This architecture facilitates an efficient intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation, leading to a large change in the molecular dipole moment and, consequently, significant NLO responses.
N,N-dimethyl-4-nitroaniline (a positional isomer of the title compound class) and its derivatives are archetypal push-pull chromophores. The dimethylamino group serves as a potent electron donor, while the nitro group is a strong electron acceptor. The phenyl ring acts as the π-conjugated spacer. By modifying the donor, acceptor, and the π-bridge, the linear and nonlinear optical properties of these molecules can be finely tuned.
This application note will focus on the synthesis of a representative N,N-dimethyl-5-nitroaniline derivative, its characterization, and the evaluation of its third-order NLO properties using the Z-scan technique.
Synthesis of a Representative N,N-dimethyl-5-nitroaniline Derivative
The synthesis of N,N-dimethyl-5-nitroaniline derivatives can be achieved through various synthetic routes. A common approach involves the nitration of N,N-dimethylaniline. However, direct nitration of N,N-dimethylaniline with a mixture of nitric and sulfuric acid can lead to the formation of the meta-isomer (3-nitro) due to the protonation of the highly basic dimethylamino group under strongly acidic conditions, which transforms it into an electron-withdrawing and meta-directing ammonium group. To achieve para-nitration, milder conditions or protecting group strategies are often employed.
An alternative and often more controlled method is the nucleophilic aromatic substitution on a pre-functionalized nitrobenzene derivative. For the purpose of this protocol, we will detail the synthesis of 4-(N,N-dimethylamino)-4'-nitrostilbene, a stilbazolium-type derivative, which extends the π-conjugation and often enhances the NLO response.
Synthetic Protocol: Synthesis of 4-(N,N-dimethylamino)-4'-nitrostilbene
This protocol describes a two-step synthesis involving a Wittig or Horner-Wadsworth-Emmons reaction.
Materials:
4-Nitrobenzyl bromide
Triphenylphosphine or Triethyl phosphite
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
N,N-Dimethylformamide (DMF), anhydrous
4-(Dimethylamino)benzaldehyde
Dichloromethane (DCM)
Methanol
Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)
Magnetic stirrer with heating
Inert atmosphere setup (e.g., nitrogen or argon line)
Step 1: Preparation of the Phosphonium Salt or Phosphonate Ester
Phosphonium Salt: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-nitrobenzyl bromide (1 eq.) in anhydrous toluene. Add triphenylphosphine (1 eq.) and reflux the mixture for 4-6 hours. Cool the reaction mixture to room temperature. The phosphonium salt will precipitate. Filter the solid, wash with cold toluene, and dry under vacuum.
Phosphonate Ester (Horner-Wadsworth-Emmons reagent): In a flame-dried round-bottom flask under an inert atmosphere, add 4-nitrobenzyl bromide (1 eq.) and triethyl phosphite (1.1 eq.). Heat the mixture at 100-120 °C for 4-6 hours (Arbuzov reaction). Monitor the reaction by TLC. After completion, remove the excess triethyl phosphite under reduced pressure to obtain the crude phosphonate ester, which can often be used without further purification.
Step 2: Wittig or Horner-Wadsworth-Emmons Reaction
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, suspend the phosphonium salt (or dissolve the phosphonate ester) (1 eq.) in anhydrous DMF.
Cool the mixture to 0 °C in an ice bath.
Carefully add the base (e.g., sodium hydride or potassium tert-butoxide) (1.1 eq.) portion-wise. For NaH, the gray suspension will turn into a deeply colored solution (ylide formation), and hydrogen gas will evolve (ensure proper ventilation). Stir at 0 °C for 30-60 minutes.
Dissolve 4-(dimethylamino)benzaldehyde (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the ylide solution at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by slowly adding ice-cold water. A solid precipitate should form.
Filter the crude product, wash thoroughly with water, and then with a small amount of cold methanol.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to obtain the pure 4-(N,N-dimethylamino)-4'-nitrostilbene as a crystalline solid.
Rationale for Experimental Choices
Choice of Reaction: The Wittig and Horner-Wadsworth-Emmons reactions are robust and versatile methods for forming carbon-carbon double bonds, making them ideal for synthesizing stilbene derivatives. The Horner-Wadsworth-Emmons reaction often provides a cleaner reaction and higher yields of the E-isomer (trans), which is generally more desirable for NLO applications due to its linear, extended conjugation.
Inert Atmosphere: The use of an inert atmosphere is crucial, especially when working with strong bases like sodium hydride, which are reactive towards moisture and oxygen.
Anhydrous Solvents: Anhydrous solvents are necessary to prevent the quenching of the strong base and the reactive ylide intermediate.
Purification: Recrystallization is a critical step to obtain a high-purity product, which is essential for accurate characterization of its optical properties.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 4-(N,N-dimethylamino)-4'-nitrostilbene.
Characterization of the Synthesized Derivative
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to elucidate the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the vinyl protons of the stilbene bridge, and the methyl protons of the dimethylamino group. The coupling constants of the vinyl protons can confirm the trans-stereochemistry. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. Key vibrational bands to look for include the C-H stretching of the aromatic and vinyl groups, the C=C stretching of the aromatic rings and the vinyl group, and the symmetric and asymmetric stretching of the nitro group (typically around 1520 and 1340 cm⁻¹).
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. Push-pull chromophores typically exhibit a strong, broad absorption band in the visible region, corresponding to the intramolecular charge transfer (ICT) transition. The position of this band (λ_max) is sensitive to the electronic nature of the donor, acceptor, and the π-bridge.
Purity and Thermal Stability
Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a crystalline compound.
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product with high accuracy.
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the compound, which is an important parameter for device applications.
Evaluation of Nonlinear Optical Properties
The third-order NLO properties, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), can be determined using the Z-scan technique.
The Z-scan Technique: Principles and Setup
The Z-scan technique is a simple yet sensitive single-beam method to measure the sign and magnitude of the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾). In a typical Z-scan experiment, a sample is translated along the propagation path (z-axis) of a focused Gaussian laser beam. The intensity of the laser beam experienced by the sample changes as it moves through the focal point.
Closed-Aperture Z-scan: An aperture is placed in the far-field to measure the intensity variations caused by nonlinear refraction. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive nonlinear refractive index (self-focusing).
Open-Aperture Z-scan: The aperture is removed, and the entire beam is collected by the detector. This configuration is sensitive to nonlinear absorption processes such as two-photon absorption (2PA) or reverse saturable absorption (RSA). A valley in the transmittance at the focal point indicates the presence of nonlinear absorption.
By analyzing the shape and magnitude of the transmittance curves from both closed- and open-aperture measurements, the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) can be calculated.
Experimental Protocol: Z-scan Measurement
Equipment:
Pulsed laser source (e.g., Q-switched Nd:YAG laser at 532 nm or a femtosecond laser)
Focusing lens
Motorized translation stage for moving the sample
Sample holder (e.g., a quartz cuvette of 1 mm path length)
Aperture
Photodetectors
Beam splitters and reference detectors to account for laser power fluctuations
Data acquisition system
Procedure:
Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., chloroform, THF) at a known concentration. The solution should have a linear transmittance of about 70-80% at the laser wavelength.
Experimental Setup: Align the laser beam through the focusing lens. Place the sample on the motorized translation stage. Split the beam after the sample. One part goes through an aperture to a detector (closed-aperture), and the other part goes directly to another detector (open-aperture). Use a reference detector before the sample to monitor input laser energy.
Data Acquisition:
Perform a Z-scan with the pure solvent to determine its contribution to the nonlinearity.
Perform the Z-scan with the sample solution. The translation stage moves the sample from a position far from the focus (-z) to a position far behind the focus (+z), passing through the focal point (z=0).
Record the normalized transmittance as a function of the sample position (z) for both the closed-aperture and open-aperture configurations.
Data Analysis:
The open-aperture data is analyzed to determine the nonlinear absorption coefficient (β).
The closed-aperture data is divided by the open-aperture data to isolate the effect of nonlinear refraction. This new curve is then analyzed to determine the nonlinear refractive index (n₂).
Visualization of the Z-scan Experimental Setup
Caption: Schematic of a typical Z-scan experimental setup.
Solvatochromism: Probing Intramolecular Charge Transfer
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. For push-pull molecules, this is a powerful tool to study the intramolecular charge transfer (ICT) character. The excited state of these molecules is typically more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption and emission spectra.
Protocol for Solvatochromism Study
Prepare a series of dilute solutions of the synthesized compound in solvents of varying polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, water).
Record the UV-Visible absorption and fluorescence emission spectra for each solution.
Plot the Stokes shift (the difference in energy between the absorption and emission maxima) against the solvent polarity function (e.g., the Lippert-Mataga plot). A linear relationship indicates a strong ICT character.
Data Presentation
For clarity and comparative analysis, the experimental data should be summarized in tables.
Table 1: Photophysical Properties of the Synthesized Derivative
Solvent
Dielectric Constant (ε)
λ_max (abs) (nm)
λ_max (em) (nm)
Stokes Shift (cm⁻¹)
Hexane
1.88
Toluene
2.38
Chloroform
4.81
Acetone
20.7
| Ethanol | 24.6 | | | |
Table 2: Third-Order Nonlinear Optical Properties
Parameter
Value
Units
Nonlinear Refractive Index (n₂)
cm²/W
Nonlinear Absorption Coeff. (β)
cm/W
Real part of χ⁽³⁾
esu
| Imaginary part of χ⁽³⁾ | | esu |
Conclusion
This application note has provided a detailed guide for the synthesis, characterization, and NLO evaluation of N,N-dimethyl-5-nitroaniline derivatives. By following these protocols, researchers can systematically investigate new push-pull chromophores for advanced optical applications. The causality-driven explanations for experimental choices and the inclusion of validation methods are intended to ensure scientific rigor and reproducibility.
References
Research Plateau Publishers. Z-scan technique for nonlinear materials characterization: a review. Available from: [Link]
Tsuji, K., Nishimura, N., Duan, X.-M., Okada, S., Oikawa, H., Matsuda, H., & Nakanishi, H. (n.d.). Synthesis and Properties of Novel Stilbazolium Analogues as Second-Order Nonlinear Optical Chromophores. Bulletin of the Chemical Society of Japan. Oxford Academic. Available from: [Link]
IJCRT. (2023, March 3). Investigations on the Growth and Characterization of Nonlinear Optics (NLO) Single Crystals. IJCRT.org. Available from: [Link]
Fine tuning and switching of nonlinear optical response of ferrocene chromophores has been an area of considerable significance as evidenced by a large number of reports in the current literature. In this personal account, we present linear/nonlinear behavior and structure‐activity relationships of several classes of donor‐π‐acceptor designs using organometallic and organic materials, developed by our research group during the last decade.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Navigating the Challenges of N-Alkylation of ortho-Substituted Anilines
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on overcoming the synthetic hurdles associated with the N-alkylation of or...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on overcoming the synthetic hurdles associated with the N-alkylation of ortho-substituted anilines. This resource offers practical, field-proven insights and troubleshooting strategies to help you navigate this challenging transformation successfully.
The Root of the Challenge: Understanding Steric Hindrance
The N-alkylation of anilines bearing substituents at the ortho position is notoriously difficult. The primary obstacle is steric hindrance , where the bulky ortho groups physically obstruct the nitrogen atom's lone pair of electrons from attacking the electrophilic alkylating agent. This steric shield significantly reduces the nucleophilicity of the aniline, leading to sluggish or failed reactions. Furthermore, electronic effects from the ortho-substituents can either exacerbate or slightly mitigate this issue. Electron-withdrawing groups, for instance, further decrease the aniline's nucleophilicity, compounding the steric problem.
Frequently Asked Questions (FAQs)
Q1: Why is my standard N-alkylation protocol failing for an ortho-substituted aniline?
Standard SN2-type N-alkylation reactions using alkyl halides often fail due to the diminished nucleophilicity of the sterically hindered aniline. The bulky ortho-substituents prevent the nitrogen from achieving the necessary geometry for the backside attack on the alkyl halide. This leads to extremely slow reaction rates or no reaction at all.
Q2: What are the most common side reactions, and how can they be minimized?
A prevalent side reaction is over-alkylation, leading to di- and even tri-alkylanilines.[1] This occurs because the mono-alkylated product can sometimes be more nucleophilic than the starting aniline.[1]
Minimization Strategies:
Control Stoichiometry: Using a large excess of the aniline compared to the alkylating agent can favor mono-alkylation.[1]
Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of subsequent alkylations.[1]
Reductive Amination: This two-step method provides excellent control over mono-alkylation by first forming an imine, which is then reduced.[1]
Q3: Are there alternatives to traditional alkyl halides for this transformation?
Yes, alcohols have emerged as greener and often more effective alkylating agents, particularly in "borrowing hydrogen" or "hydrogen autotransfer" methodologies.[2][3] These reactions, typically catalyzed by transition metals, avoid the formation of halide waste and can be more efficient for hindered substrates.[2][3]
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solutions
Low to No Conversion
1. Insufficient Reactivity: The chosen conditions are too mild for the sterically hindered substrate. 2. Catalyst Inactivation: The catalyst is being poisoned or is not suitable for the substrate. 3. Poor Solubility: Reactants are not adequately dissolved in the chosen solvent.
1. Increase Reaction Temperature: Gradually increase the temperature while monitoring for decomposition.[1] 2. Screen Catalysts: For challenging substrates, consider modern catalytic systems like Buchwald-Hartwig or Ullmann-type couplings.[4][5][6] 3. Change Ligand: In palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are often necessary to facilitate the reaction with hindered substrates.[7] 4. Optimize Solvent: Experiment with different solvents to ensure all components are in solution at the reaction temperature.[1]
Formation of Poly-alkylated Products
1. Excess Alkylating Agent: The stoichiometry favors multiple alkylations. 2. High Reactivity of Mono-alkylated Product: The initial product is more nucleophilic than the starting aniline.
1. Adjust Stoichiometry: Use an excess of the aniline.[1] 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. 3. Consider Reductive Amination: This method is highly selective for mono-alkylation.[1]
Aniline Starting Material Degradation
1. Excessively High Temperature: The aniline may not be stable at the required reaction temperature. 2. Incompatible Base or Catalyst: The chosen reagents may be promoting decomposition pathways.
1. Lower Reaction Temperature: If possible, explore more active catalyst systems that operate at lower temperatures. 2. Screen Bases: Use a weaker, non-nucleophilic base if strong bases are causing degradation. 3. Ensure Inert Atmosphere: Rigorously exclude oxygen, which can lead to oxidative decomposition, especially at high temperatures.[8]
Hydrodehalogenation of Aryl Halide (in cross-coupling reactions)
1. Presence of Protic Impurities: Water or other protic species can lead to this side reaction. 2. β-Hydride Elimination: This is a competing pathway in some catalytic cycles.
1. Use Anhydrous Conditions: Thoroughly dry all reagents and solvents. 2. Ligand Choice: Select ligands that favor reductive elimination over β-hydride elimination. Bidentate phosphine ligands can sometimes suppress this side reaction.[4]
Advanced Synthetic Strategies & Protocols
For particularly challenging ortho-substituted anilines, more advanced synthetic strategies are often required. Below are overviews and example protocols for some of the most effective methods.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation and is highly effective for sterically hindered substrates.[4][6] The success of this reaction hinges on the choice of a suitable bulky phosphine ligand, which facilitates the crucial reductive elimination step.[7]
Protocol: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the ortho-substituted aryl bromide, Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
Evacuate and backfill the tube with the inert gas three times.
Add the anhydrous toluene, followed by the sterically hindered aniline.
Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Ullmann Condensation
A classical copper-catalyzed C-N bond formation, the Ullmann condensation has seen a resurgence with the development of modern ligand systems that allow for milder reaction conditions.[5] It can be an effective alternative to palladium-catalyzed methods, especially for certain substrates.[5][9]
Protocol: Ligand-Accelerated Ullmann N-Arylation
Materials:
ortho-Substituted aryl iodide (1.0 mmol)
Sterically hindered aniline (1.5 mmol)
Copper(I) iodide (CuI) (0.1 mmol)
Ligand (e.g., 1,10-phenanthroline) (0.2 mmol)
Potassium carbonate (K₂CO₃) (2.0 mmol)
Anhydrous DMF or NMP (5 mL)
Procedure:
To a dry reaction vessel, add the ortho-substituted aryl iodide, sterically hindered aniline, CuI, ligand, and K₂CO₃.
Under an inert atmosphere, add the anhydrous solvent.
Heat the reaction mixture to 120-150 °C for 24-48 hours.
Monitor the reaction by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
Purify the product via column chromatography.
"Borrowing Hydrogen" N-Alkylation with Alcohols
This atom-economical method utilizes a transition-metal catalyst (e.g., based on Ru, Ir, Mn, or Ni) to temporarily "borrow" hydrogen from an alcohol to form an aldehyde in situ.[3][10][11] The aniline then condenses with the aldehyde to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the N-alkylated product with water as the only byproduct.[12]
Protocol: Manganese-Catalyzed N-Alkylation of an Aniline with an Alcohol [10]
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the manganese catalyst, base, and a magnetic stir bar.
Add the anhydrous toluene, followed by the ortho-substituted aniline and the primary alcohol.
Seal the tube and heat the mixture in a preheated oil bath at 100-120 °C for 12-24 hours.
Monitor the reaction for the consumption of the starting materials.
Upon completion, cool the reaction to room temperature, quench cautiously with water, and extract with an organic solvent.
Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by column chromatography.
References
BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
Zhang, Y., et al. (2021). Tungsten-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ChemSusChem, 14(3), 860-865. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Garg, P., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 8, 1555. Retrieved from [Link]
Maji, B., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 7(11), 7430-7435. Retrieved from [Link]
Wang, Y., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Organic & Biomolecular Chemistry. Retrieved from [Link]
Mótyán, G., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1184-1191. Retrieved from [Link]
Dey, S., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 989-1002. Retrieved from [Link]
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
BenchChem. (n.d.). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
Chan, D. M. T., et al. (2003). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, (16), 1932-1933. Retrieved from [Link]
BenchChem. (n.d.). Literature review on substituted anilines.
BenchChem. (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines.
Monir, K., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 44(1), 1-68. Retrieved from [Link]
BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of Anilines with Long-Chain Alcohols.
Troubleshooting low quantum yield in twisted nitroaniline fluorophores
Topic: Troubleshooting Low Quantum Yield ( ) in Donor- -Acceptor Systems Ticket ID: TNA-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Technical Support Hub You are likely here bec...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Quantum Yield (
) in Donor--Acceptor Systems
Ticket ID: TNA-OPT-2024
Status: Open
Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Hub
You are likely here because your twisted nitroaniline (TNA) fluorophore—designed to be a brilliant probe—is exhibiting frustratingly low brightness in your biological or solution-phase assays.
The Diagnosis: In 90% of cases involving nitroaniline-based donor-acceptor systems, the culprit is Twisted Intramolecular Charge Transfer (TICT) . While these molecules are excellent polarity sensors, their sensitivity creates a trade-off: in polar environments (like water or cell media), they access a non-emissive "dark state" that kills fluorescence.
This guide provides the diagnostic workflows to confirm TICT, the chemical strategies to suppress it, and the protocols to rule out measurement artifacts.
Module 1: The Physics of Failure (Why is it dark?)
Your fluorophore operates on a Donor-
-Acceptor (D--A) architecture.
The Mechanism: Upon excitation, electron density shifts from the donor (amine) to the acceptor (nitro).
The Failure Mode (TICT): If the donor amine can rotate around the C-N bond, the molecule twists into a perpendicular geometry. This "twisted" state is highly polar and stabilized by polar solvents. Crucially, the TICT state relaxes non-radiatively (heat, not light).
Visualizing the Quenching Pathway
Figure 1: The competition between radiative decay (Fluorescence) and the non-radiative TICT pathway.[1][2] In polar solvents, the equilibrium shifts right, quenching the signal.
Module 2: Chemical Engineering (The Hardware Fix)
If your application allows structural modification, the most effective fix is rigidification . You must physically prevent the donor amine from rotating.
Comparison: Flexible vs. Rigid Donors
Feature
Flexible Donor (e.g., Diethylamino)
Rigid Donor (e.g., Julolidine)
Structure
Free rotation around C-N bond
Nitrogen locked in fused rings
TICT Access
High (Easy rotation)
Blocked (Steric/Ring constraint)
(Polar)
Very Low (< 0.01)
Moderate to High (0.30 - 0.90)
Use Case
Viscosity Sensors (Rotors)
Bright Imaging Agents
Recommendation: If you need high brightness in aqueous media, synthesize the Julolidine or Azetidinyl analog of your nitroaniline. The fused ring system mechanically inhibits the twist, forcing emission from the planar ICT state [1].
Module 3: Environmental Diagnostics (The "Is it the Solvent?" Test)
Before resynthesizing, confirm the environmental sensitivity. Nitroanilines are notoriously solvatochromic.
Diagnostic Workflow: The Polarity/Viscosity Matrix
Run your probe in these three conditions to diagnose the quenching mechanism:
Toluene (Non-polar): If bright
Mechanism is TICT (Polarity induced quenching).
Glycerol (Viscous): If bright
Mechanism is Molecular Rotor (Rotation induced quenching).
Water (Polar/Low Viscosity): If dark
Confirms susceptibility to both.
Figure 2: Diagnostic decision tree for isolating the cause of low quantum yield.
Module 4: Measurement Artifacts (The "User Error" Check)
Low quantum yield is often a calculation error caused by the Inner Filter Effect (IFE) or refractive index mismatches.
FAQ: Common Measurement Errors
Q: My concentration is high (Abs > 0.2), but the signal is weak.
A: You are seeing the Inner Filter Effect .[3][4][5][6] The molecules at the front of the cuvette absorb all the excitation light, or the molecules re-absorb the emitted light.
Fix: Dilute samples until Absorbance at
or apply the correction formula below [2].
Q: I used water (
) for my sample and Toluene () for my reference.
A: You likely underestimated your yield. You must correct for the Refractive Index (
Interpretation: A steep positive slope indicates a large change in dipole moment (
), confirming strong ICT character sensitive to solvent relaxation [3].
Protocol B: Inner Filter Effect Correction
If you cannot dilute your sample, correct the observed fluorescence (
) to true fluorescence ():
Measure Absorbance: Record
(at excitation wavelength) and (at emission wavelength).[8]
Calculate:
Note: This approximation is valid for standard 1 cm cuvettes with small slit widths.
References
Liu, J., et al. (2021). "Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores."[1][9] Chemical Society Reviews. Link
Panigrahi, S. K., & Mishra, A. K. (2019).[4] "Study on the dependence of fluorescence intensity on optical density of solutions: the use of fluorescence observation field for inner filter effect corrections." Photochemical & Photobiological Sciences. Link
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Lippert-Mataga Theory and Solvent Effects.[10] Link
A Spectroscopic Deep Dive: Comparative Analysis of 2-Methyl-5-nitroaniline and Its Isomeric Analogs
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. Substituted nitroanilines, such as 2-methyl-5-nitroaniline and its analogs, are key in...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. Substituted nitroanilines, such as 2-methyl-5-nitroaniline and its analogs, are key intermediates in the synthesis of a wide array of compounds, from azo dyes to potent therapeutic agents.[1] Understanding the subtle yet significant differences in their electronic and structural architecture is crucial for predicting reactivity, optimizing synthesis, and ensuring the quality of final products. This guide provides a comprehensive spectroscopic comparison of 2-methyl-5-nitroaniline with two of its isomeric analogs, 4-methyl-3-nitroaniline and 4-methyl-2-nitroaniline, leveraging a suite of analytical techniques to elucidate their distinct molecular fingerprints.
The choice of these analogs for comparison is deliberate. While all three share the same molecular formula (C₇H₈N₂O₂) and thus the same molecular weight (152.15 g/mol ), the differential placement of the methyl, amino, and nitro groups on the benzene ring profoundly influences their electronic environments.[2][3] This, in turn, manifests as unique spectroscopic signatures. This guide will walk researchers through the theoretical underpinnings and practical application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in distinguishing these closely related molecules.
Molecular Structures Under Investigation
To visually represent the isomeric differences, the molecular structures of the three compounds are presented below.
Caption: Molecular structures of the three isomeric nitroaniline analogs.
I. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For nitroanilines, the key feature is an intense absorption band resulting from a π→π* transition, which often possesses a significant intramolecular charge transfer (ICT) character. This charge transfer occurs from the electron-donating amino group to the electron-withdrawing nitro group, facilitated by the π-conjugated system of the benzene ring.[4] The position of the absorption maximum (λmax) is highly sensitive to the substitution pattern on the aromatic ring.
Comparative UV-Vis Spectral Data
Compound
λmax (nm)
Solvent
Molar Absorptivity (ε)
2-Methyl-5-nitroaniline
~380
Ethanol
Data not readily available
4-Methyl-3-nitroaniline
~375
Aqueous
Data not readily available
4-Methyl-2-nitroaniline
~411
Various
Data not readily available
Note: Exact λmax values can vary depending on the solvent used due to solvatochromic effects.[4]
The observed λmax for 4-methyl-2-nitroaniline is significantly red-shifted compared to the other two isomers. This can be attributed to the ortho positioning of the nitro and amino groups, which can lead to increased electronic conjugation and potential intramolecular hydrogen bonding, thereby lowering the energy of the π→π* transition.
Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines the standardized procedure for obtaining the UV-Vis absorption spectrum of a nitroaniline analog.
Stock Solution Preparation: Accurately weigh approximately 10 mg of the nitroaniline analog and dissolve it in 100 mL of spectroscopic grade ethanol in a volumetric flask to create a stock solution.
Working Solution Preparation: Dilute the stock solution with ethanol to a concentration that yields an absorbance value between 0.2 and 1.0 at the λmax. A typical concentration is in the range of 10-20 µM.[5]
Spectrophotometer Setup:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable readings.[5]
Set the wavelength range for scanning, for instance, from 200 to 600 nm.
Use a slit width of 1.0 nm.
Baseline Correction: Fill a quartz cuvette with the pure solvent (ethanol) and place it in the reference beam path of the spectrophotometer. Fill another quartz cuvette with the same solvent and place it in the sample beam path. Run a baseline correction to zero the absorbance of the solvent and the cuvettes.
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place the cuvette back into the sample holder and acquire the absorbance spectrum.
Data Analysis: Identify and record the wavelength of maximum absorbance (λmax).
Spectroscopic Analysis of Sterically Hindered Functional Groups: A Comparative Guide to Nitro and Dimethylamino FTIR Signatures
Introduction: The Failure of Standard Tables In drug development and advanced materials research, standard FTIR correlation tables are often insufficient.[1] They typically assume a "free" or "conjugated" state for funct...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Failure of Standard Tables
In drug development and advanced materials research, standard FTIR correlation tables are often insufficient.[1] They typically assume a "free" or "conjugated" state for functional groups like nitro (
) and dimethylamino (). However, in sterically crowded molecules—common in pharmacophores—these groups are forced out of the aromatic plane.
This phenomenon, known as Steric Inhibition of Resonance , fundamentally alters the bond orders and dipole moments of the substituents, leading to significant wavenumber shifts that can be misidentified as impurities or different oxidation states.
This guide provides a definitive technical comparison of "Standard" vs. "Hindered" spectral signatures, supported by mechanistic causality and validated experimental protocols.
The Physics of Hindrance: Mechanistic Causality
To interpret the spectra accurately, one must understand the structural physics. Steric bulk (e.g., ortho-substitution) introduces a torsion angle (
) between the substituent and the aromatic ring.
Conjugated State (
): Orbital overlap allows -electron delocalization.[1]
Hindered State (
): The substituent decouples from the ring system.
Diagram 1: The Mechanistic Pathway of Spectral Shifting
The following flowchart illustrates how steric bulk translates into observable spectral shifts.
Caption: Causal pathway linking steric bulk to specific wavenumber shifts. Note the opposing directions of the shifts for the two functional groups.
Comparative Analysis: The Nitro Group (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
)[2][3][4]
In a standard conjugated system (e.g., Nitrobenzene), the ring draws electron density, giving the N-O bonds significant single-bond character.[1] When hindered (e.g., Nitromesitylene), the nitro group twists, breaking this conjugation.[1] The N-O bonds regain their "pure" double-bond character, stiffening the bond.
Red Shift: The primary diagnostic.[1] Loss of character significantly lowers the frequency.
Lone Pair Effects
Bohlmann Bands (weak)
Absent/Altered
Delocalization effects on C-H stretches (2700-2800 region) disappear as the lone pair localizes.[1]
Ring Modes
1600 cm⁻¹ (Intense)
1600 cm⁻¹ (Weaker)
Resonance enhances the dipole change of ring breathing modes. Hindrance reduces this intensity.[1]
Key Diagnostic: The Aryl C-N Stretch drop is dramatic. In highly hindered systems (e.g., N,N-dimethyl-2,6-xylidine), this band moves toward the aliphatic amine range.[1]
Objective: Confirm steric hindrance in a novel nitro-amine derivative.
Sample Preparation:
Do not use KBr pellets if polymorphism is suspected (pressure induces lattice changes).
Use Diamond ATR for solid samples or CCl₄ solution cells (0.1 mm pathlength) to eliminate solid-state packing forces that might artificially induce planarity.[1]
Run a geometry optimization (B3LYP/6-311G**) on the structure.[1][4]
Measure the predicted torsion angle.
Compare predicted wavenumbers (scaled by 0.967) to experimental data.
Diagram 2: The Validation Workflow
This workflow ensures that a spectral shift is attributed to steric hindrance and not sample artifacts.
Caption: Step-by-step workflow for validating steric hindrance using FTIR and computational controls.
References
Bellamy, L. J. (1975).[1] The Infrared Spectra of Complex Molecules. Chapman and Hall. (Foundational text on group frequencies and steric shifts).
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] [1]
Yamaguchi, M., et al. (2000).[1] "Steric Effect of Ortho-Substituents on the Conjugation of Nitro Groups." Bulletin of the Chemical Society of Japan. (Detailed analysis of nitro group torsion).
Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1] (Comprehensive data on hindered amines).
NIST Chemistry WebBook. "Nitrobenzene and Nitromesitylene IR Spectra." [1]